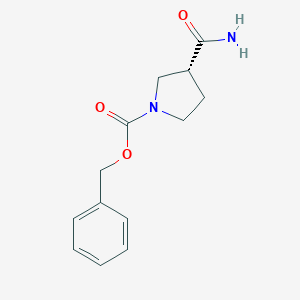

(R)-1-Cbz-3-pyrrolidinecarboxamide

Description

Significance of Chiral Pyrrolidines in Advanced Organic Synthesis and Drug Discovery Research

The introduction of chirality into a molecule, meaning it is non-superimposable on its mirror image, is of paramount importance in drug discovery. The biological systems within the human body are themselves chiral, and as a result, different enantiomers (mirror-image isomers) of a drug can exhibit vastly different pharmacological and toxicological profiles. nih.gov Chiral pyrrolidines are particularly significant for several reasons:

Stereochemical Control: They serve as valuable chiral synthons, providing a pre-defined stereochemical center that can be used to direct the formation of other stereocenters in a molecule. rsc.org This is crucial for the synthesis of enantiomerically pure drugs.

Structural Mimicry: The pyrrolidine (B122466) ring can act as a structural mimic of the proline amino acid, a key component of many peptides and proteins. This allows for the design of peptidomimetics with improved stability and oral bioavailability.

Diverse Biological Activities: Chiral pyrrolidine-containing molecules have demonstrated a wide range of biological activities, including anticancer, antidiabetic, anti-inflammatory, and central nervous system effects. nih.govmdpi.com

The synthesis of chiral pyrrolidines can be achieved through various methods, including the use of chiral starting materials like proline, asymmetric catalysis, and biocatalytic approaches. nih.govacs.orgescholarship.org The development of efficient and stereoselective methods for their synthesis remains an active area of research. organic-chemistry.org

Overview of (R)-1-Cbz-3-pyrrolidinecarboxamide within Contemporary Synthetic Methodologies

This compound, also known as benzyl (B1604629) (3R)-3-(aminocarbonyl)pyrrolidine-1-carboxylate, is a specific chiral building block that has found utility in modern organic synthesis. Its structure incorporates several key features:

The (R)-Stereocenter: The defined stereochemistry at the 3-position of the pyrrolidine ring makes it a valuable chiral precursor.

The Carboxamide Group: This functional group provides a handle for further chemical transformations and can participate in hydrogen bonding interactions, which is important for molecular recognition.

The Cbz Protecting Group: The carbobenzyloxy (Cbz) group protects the pyrrolidine nitrogen, preventing unwanted side reactions. It is a stable protecting group that can be selectively removed under specific conditions, typically through hydrogenolysis.

This compound serves as a versatile intermediate in the synthesis of more complex molecules. For instance, it can be a precursor to various substituted pyrrolidines by modification of the carboxamide group or by reactions at other positions on the pyrrolidine ring after deprotection of the nitrogen. Its application is often found in the synthesis of inhibitors for various enzymes and as a scaffold in the development of new therapeutic agents.

Data on this compound

| Property | Value |

| IUPAC Name | benzyl (3R)-3-(aminocarbonyl)pyrrolidine-1-carboxylate |

| Molecular Formula | C13H16N2O3 |

| Molecular Weight | 248.28 g/mol |

| CAS Number | 89344-63-8 |

Structure

3D Structure

Properties

IUPAC Name |

benzyl (3R)-3-carbamoylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c14-12(16)11-6-7-15(8-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,14,16)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFMDNYSGEQPCAA-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)N)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1C(=O)N)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650684 | |

| Record name | Benzyl (3R)-3-carbamoylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1137013-14-9 | |

| Record name | Benzyl (3R)-3-carbamoylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for R 1 Cbz 3 Pyrrolidinecarboxamide

Enantioselective Synthesis Methodologies for the Pyrrolidine (B122466) Core of (R)-1-Cbz-3-pyrrolidinecarboxamide

The cornerstone of synthesizing this compound is the establishment of the chiral center at the C3 position of the pyrrolidine ring. Modern synthetic chemistry offers several powerful approaches to achieve this with high enantioselectivity. These methods can be broadly categorized into those that utilize asymmetric catalysis, chiral auxiliaries, or organocatalysis to construct the chiral heterocyclic scaffold. nih.gov

Asymmetric catalysis provides an efficient route to chiral pyrrolidines by employing a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Transition-metal catalysis is particularly prominent in this area.

A notable strategy involves the dirhodium-catalyzed asymmetric C–H functionalization of N-Boc-2,5-dihydro-1H-pyrrole. acs.orgacs.org This method uses a chiral dirhodium tetracarboxylate catalyst to activate a C-H bond at the position alpha to the nitrogen, allowing for the introduction of a functional group in a highly diastereoselective and enantioselective manner. acs.org For instance, the reaction of aryldiazoacetates with N-Boc-2,5-dihydro-1H-pyrrole, catalyzed by Rh₂(S-PTAD)₄, can yield the C-H functionalization product with high yield (>85%), diastereomeric ratio (>20:1), and enantiomeric excess (97% ee). acs.org This approach is distinct from reactions with simpler diazo compounds that tend to result in cyclopropanation. acs.org The resulting functionalized pyrrolidine can then be further elaborated to the desired 3-substituted pattern.

Another powerful catalytic method is the borrowing hydrogen annulation, where an iridacycle complex derived from a chiral amine catalyzes the reaction between simple racemic diols and primary amines to form a wide array of enantioenriched pyrrolidines. organic-chemistry.org

Table 1: Examples of Asymmetric Catalysis for Pyrrolidine Synthesis

| Catalyst System | Reaction Type | Key Findings | Reference |

| Dirhodium(II) catalysts (e.g., Rh₂(S-PTAD)₄) | Intermolecular C-H Functionalization | Highly enantio- and diastereoselective functionalization at the α-N C2 position of N-Boc-2,5-dihydro-1H-pyrrole. | acs.org |

| Chiral Iridacycle Complex | Borrowing Hydrogen Annulation | Provides access to diversely substituted, enantioenriched pyrrolidines directly from racemic diols and primary amines. | organic-chemistry.org |

| Nickel/BOX Ligand | Hydroalkylation | Divergent synthesis allowing for catalyst-tuned regio- and enantioselective C3-alkylation of 3-pyrrolines. | organic-chemistry.org |

Chiral auxiliaries are stoichiometric chiral molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. numberanalytics.com After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. numberanalytics.com This strategy is a robust and reliable method for controlling stereochemistry.

In the context of pyrrolidine synthesis, a chiral auxiliary can be used to guide reactions such as alkylations or cycloadditions. For example, in a strategy involving C-H activation, 8-aminoquinoline (B160924) can be used as a directing group and internal ligand. nih.gov While not a classical removable auxiliary in this specific case, it illustrates the principle of using a covalently attached chiral molecule to direct reactivity at a specific site. A more traditional approach would involve attaching a well-established chiral auxiliary, such as one derived from valine, to an acyclic precursor to direct an intramolecular cyclization or an intermolecular reaction that forms a pyrrolidine precursor. acs.org The auxiliary induces a facial bias, forcing reagents to approach from the less sterically hindered direction, thereby creating the desired stereocenter. Optimization of reaction conditions and careful analysis using techniques like HPLC and NMR are crucial for maximizing stereoselectivity and yield. numberanalytics.com

Organocatalysis, which uses small, metal-free organic molecules as catalysts, has become a cornerstone of asymmetric synthesis. koreascience.krnih.gov Chiral pyrrolidines themselves, particularly proline and its derivatives, are highly effective organocatalysts. nih.govmdpi.com These catalysts are often used to construct other chiral pyrrolidine frameworks.

A primary mechanism involves enamine catalysis, where the secondary amine of the proline-based catalyst reacts with a ketone or aldehyde to form a chiral enamine. nih.gov This enamine then reacts stereoselectively with an electrophile. The asymmetric Michael addition is a common application of this principle for synthesizing pyrrolidine precursors. nih.govrsc.orgrsc.org For instance, the conjugate addition of aldehydes to nitroolefins, catalyzed by a prolinamide, proceeds through a proposed transition state where the catalyst controls the facial selectivity of the addition. nih.gov

Similarly, cinchona-alkaloid derived thiourea (B124793) organocatalysts have been successfully used for the highly enantioselective conjugate addition of nitromethane (B149229) to alkylidene malonates. This reaction provides a direct route to precursors of substituted pyrrolidine-3-carboxylic acids. rsc.org The resulting Michael adducts can be converted into optically active functionalized pyrrolidines through reductive amination. researchgate.net The success of these reactions often depends on the catalyst's ability to form hydrogen bonds and control the spatial arrangement of the substrates in the transition state. nih.govmdpi.com

Carboxamide Functionalization and Introduction of the Cbz Protecting Group in this compound Synthesis

Once the chiral (R)-pyrrolidine-3-carboxylic acid core is secured, the final steps involve the formation of the primary amide at the C3 position and the protection of the ring nitrogen with a benzyloxycarbonyl (Cbz) group.

The formation of an amide bond from a carboxylic acid and an amine is one of the most fundamental and frequently performed reactions in medicinal chemistry. hepatochem.com The process requires the activation of the carboxylic acid to form a reactive intermediate that is susceptible to nucleophilic attack by the amine. hepatochem.comresearchgate.net

Several coupling reagents have been developed to facilitate this transformation efficiently and with minimal side reactions, such as racemization. hepatochem.com For the synthesis of pyrrolidine carboxamides, common strategies involve the use of carbodiimides or phosphonium/aminium-based reagents. nih.govnih.gov

Carbodiimide Reagents: Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) are often used in combination with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt). EDCI activates the carboxylic acid, and HOBt forms an active ester that reacts with the amine, suppressing racemization and improving efficiency. nih.gov

Aminium/Uronium Reagents: Reagents such as HBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are highly effective for amide bond formation. researchgate.netnih.gov They react with the carboxylic acid to form a highly reactive species that readily couples with the amine, often in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA). nih.gov This method is well-suited for parallel synthesis in microtiter plates for library generation. nih.gov

Table 2: Common Amide Coupling Reagents for Pyrrolidine Carboxamide Synthesis

| Reagent(s) | Class | Description | Reference |

| EDCI / HOBt | Carbodiimide | EDCI activates the carboxylate, and HOBt acts as an additive to form an active ester, minimizing racemization. | nih.gov |

| HBTU / DIEA | Aminium/Uronium | A potent coupling reagent that rapidly forms an activated species, typically used with a hindered base like DIEA. | nih.gov |

| HATU / DIEA | Aminium/Uronium | Similar to HBTU, known for high coupling efficiency and low rates of racemization. | hepatochem.com |

The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines due to its stability under a range of conditions and its susceptibility to selective removal. total-synthesis.com

Protection: The Cbz group is typically introduced by reacting the pyrrolidine nitrogen with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. total-synthesis.com This is often performed under Schotten-Baumann conditions, using an aqueous base like sodium carbonate, or with an organic base such as triethylamine (B128534) or DIEA in an aprotic solvent. The reaction proceeds via nucleophilic attack of the secondary amine onto the electrophilic carbonyl carbon of the chloroformate. total-synthesis.com For substrates sensitive to Cbz-Cl, alternative reagents like dibenzyl dicarbonate (B1257347) (Cbz₂O) or N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) can offer milder reaction conditions. total-synthesis.com

Deprotection: A key advantage of the Cbz group is its orthogonality to many other protecting groups, such as Boc and Fmoc. total-synthesis.com The most common method for Cbz deprotection is catalytic hydrogenolysis. This involves treating the Cbz-protected amine with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The reaction cleaves the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide. While generally stable to acidic conditions, the Cbz group can be cleaved by strong acids like HBr in acetic acid. total-synthesis.com

Multi-Component and Convergent Synthetic Approaches to this compound

Modern organic synthesis increasingly favors methods that are step- and atom-economical. Multi-component reactions (MCRs) and convergent syntheses are powerful strategies that align with these principles, offering efficient pathways to complex molecules from simpler starting materials. nih.govtandfonline.com

Multi-Component Reactions (MCRs)

Passerini Reaction: A three-component reaction involving a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxycarboxamide. nih.gov

Ugi Reaction: A four-component reaction that brings together a carboxylic acid, a carbonyl compound, an amine, and an isocyanide to yield a bis-amide. nih.gov

While a direct one-pot MCR for this compound is not prominently described, these strategies are instrumental in building highly functionalized pyrrolidine cores. tandfonline.com For instance, a [3+2] cycloaddition reaction, a common MCR approach, can be used to construct the pyrrolidine ring itself from components like an azomethine ylide and a suitable dipolarophile. tandfonline.com

Convergent Synthesis

A convergent synthetic strategy involves the independent synthesis of key fragments of a target molecule, which are then combined in the final stages. This approach is often more efficient for complex targets than a linear synthesis, where the molecule is built step-by-step. A convergent route to this compound would typically involve the preparation of the chiral pyrrolidine backbone, followed by a final coupling step.

The key fragment, (R)-1-Cbz-pyrrolidine-3-carboxylic acid, serves as the chiral cornerstone. The synthesis of this intermediate must preserve its stereochemical integrity. This acid is then "converged" with an ammonia (B1221849) source in a final amidation step to yield the target carboxamide. This strategy allows for the efficient and modular construction of analogues by modifying either fragment before the final coupling.

| Strategy | Description | Advantages | Applicability to this compound |

|---|---|---|---|

| Multi-Component Reaction (MCR) | Three or more reactants combine in a single step to form a complex product. baranlab.org | High step-economy, reduced waste, rapid generation of molecular diversity. nih.gov | Primarily used for constructing the core pyrrolidine ring system through methods like [3+2] cycloadditions. tandfonline.com |

| Convergent Synthesis | Key fragments of the target molecule are synthesized separately and then joined. | Higher overall yield, flexibility for analogue synthesis, easier purification of intermediates. | Ideal approach where the key intermediate, (R)-1-Cbz-pyrrolidine-3-carboxylic acid, is synthesized and then amidated in a final step. |

Late-Stage Functionalization Techniques Applied to Pyrrolidine-Based Compounds

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves introducing functional groups into a complex molecule, such as a drug candidate, at the end of the synthetic sequence. nih.gov This allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without the need to re-synthesize the molecule from the beginning. rsc.org C-H functionalization has emerged as a premier tool for LSF, enabling the direct conversion of typically unreactive carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds. researchgate.net

For pyrrolidine-based compounds, transition-metal catalysis, particularly with palladium, has enabled the selective functionalization of C(sp³)–H bonds. nih.govnih.gov

Directed C-H Functionalization: A common strategy involves using a directing group attached to the pyrrolidine scaffold to guide a metal catalyst to a specific C-H bond. Research has demonstrated the successful C-H arylation of pyrrolidine-3-carboxamide (B1289381) derivatives at the C4 position. acs.orgacs.org In these cases, an aminoquinoline group, installed as the amide, acts as a bidentate ligand that directs a palladium catalyst to activate the C4-H bond cis to the directing group, leading to highly regio- and stereoselective arylation. acs.org

Key findings from these studies include:

Regioselectivity: The C4 position can be functionalized preferentially over the electronically activated C2 position by tuning the sterics of the N-protecting group and the directing group. acs.org

Reversibility: Deuterium labeling experiments have shown that C-H activation can be a reversible process, with both cis and trans C4-H bonds undergoing cleavage, although the subsequent functionalization proceeds with high stereoselectivity. acs.org

Ligand Development: The development of improved directing groups, such as a 4-dimethylamine-8-aminoquinoline (DMAQ) auxiliary, can lead to accelerated reaction rates and higher yields. acs.org

Beyond arylation, other LSF reactions like C-H alkenylation have also been developed for aliphatic amines, further expanding the toolkit for modifying pyrrolidine scaffolds. nih.gov These methods provide powerful tools for modifying a pre-formed this compound or a closely related intermediate, allowing for diversification at specific positions on the pyrrolidine ring.

| Reaction Type | Catalyst System | Directing Group | Position Functionalized | Reference |

|---|---|---|---|---|

| C(sp³)–H Arylation | Pd(OAc)₂ / K₂CO₃ | Aminoquinoline Amide | C4 (cis-selective) | acs.org |

| C(sp³)–H Arylation | Pd(OAc)₂ / PivOH / K₂CO₃ | Dimethylaminoquinoline Amide | C4 (cis-selective) | acs.org |

| C(sp³)–H Alkenylation | Pd(OAc)₂ / Ligand | Free (NH)-amine | C5 (via 5-membered cyclopalladation) | nih.gov |

| C(sp³)–H Arylation | Pd(OAc)₂ / Chiral Phosphoric Acid | Thioamide | C2 (enantioselective) | nih.gov |

Development of Practical and Scalable Synthetic Protocols for this compound

The transition of a synthetic route from laboratory-scale discovery to industrial-scale production requires the development of practical, robust, and scalable protocols. For a pharmaceutical intermediate like this compound, this means focusing on cost-effective starting materials, reliable reaction conditions, high yields, and purification methods that avoid chromatography. rsc.orggoogle.com

The most direct and widely used method for preparing this compound is the amidation of its corresponding carboxylic acid, (R)-1-Cbz-pyrrolidine-3-carboxylic acid. This precursor is commercially available or can be synthesized from enantiomerically pure (R)-pyrrolidine-3-carboxylic acid, ensuring the final product's stereochemical integrity is maintained. scbt.com

Key Steps and Considerations for a Scalable Protocol:

Amide Bond Formation: The conversion of the carboxylic acid to the primary amide is the key transformation. Scalable methods include:

Coupling Reagents: Using well-established peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like hydroxybenzotriazole (B1436442) (HOBt), followed by the addition of an ammonia source. While effective, the cost and waste generated by these reagents can be a consideration on a large scale.

Acyl Chloride Formation: A more traditional and often more cost-effective method involves converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting activated acyl chloride is then reacted with ammonia or ammonium (B1175870) hydroxide (B78521) to form the amide. youtube.com This two-step, one-pot procedure is generally high-yielding and robust.

Solvent Selection and Workup: Solvents should be chosen based on safety, cost, and ease of removal. The reaction workup should be designed to facilitate non-chromatographic purification. For instance, after the reaction, the product might be isolated by precipitation or crystallization by adjusting the pH or changing the solvent system. google.com

Purity and Control: Maintaining the high enantiomeric purity of the chiral center is paramount. Reaction conditions, particularly temperature, must be carefully controlled to prevent any potential racemization. The final product's purity is typically assessed by techniques like HPLC and NMR spectroscopy.

The development of a continuous flow protocol represents a modern approach to scalability, offering advantages in safety, efficiency, and consistency for the production of chiral pyrrolidines. rsc.org

| Step | Reagents & Solvents | Key Process Considerations |

|---|---|---|

| 1. Acid Activation (optional) | Thionyl chloride or Oxalyl chloride in an aprotic solvent (e.g., Dichloromethane (B109758), Toluene). | Control of temperature to prevent side reactions. Efficient removal of excess reagent and HCl gas. |

| 2. Amidation | Aqueous ammonia or ammonia gas bubbled through the reaction mixture. | Exothermic reaction requires careful temperature control (e.g., 0 °C). Reaction progress monitored by TLC or HPLC. |

| 3. Isolation & Purification | Extraction, pH adjustment, and recrystallization from a suitable solvent system (e.g., Ethyl acetate/Hexanes). | Avoids column chromatography. The goal is to induce crystallization of the pure product, leaving impurities in the mother liquor. |

Stereochemical Control and Chiral Purity Enhancement in R 1 Cbz 3 Pyrrolidinecarboxamide Synthesis

Diastereoselectivity and Enantioselectivity Control Elements in Pyrrolidine (B122466) Synthesis

The construction of the pyrrolidine ring with the desired (R)-configuration at the 3-position necessitates a high degree of stereochemical control. This is often achieved by employing synthetic strategies that are either diastereoselective or enantioselective.

Diastereoselective Synthesis: In many synthetic routes, the stereochemistry of the final product is dictated by the configuration of a chiral starting material. For the synthesis of (R)-1-Cbz-3-pyrrolidinecarboxamide, a common precursor is (R)-pyrrolidine-3-carboxylic acid, which is commercially available in enantiomerically pure form. By starting with this chiral building block, the stereocenter at the 3-position is already established, and subsequent transformations must be carefully chosen to avoid racemization.

Alternatively, diastereoselectivity can be induced in reactions that create new stereocenters relative to an existing one. For instance, in the synthesis of substituted pyrrolidines, a three-component reaction catalyzed by a Lewis acid like Ytterbium triflate (Yb(OTf)₃) can exhibit high diastereoselectivity. The reaction of aldehydes, amines, and 1,1-cyclopropanediesters can lead to pyrrolidines with a strong preference for the cis diastereomer. organic-chemistry.orgnih.gov

Enantioselective Synthesis: When starting from achiral precursors, the creation of the chiral center at the 3-position must be controlled through enantioselective methods. One powerful approach is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes. nih.gov This method allows for the construction of the pyrrolidine ring and the simultaneous setting of multiple stereocenters with high enantioselectivity. The choice of chiral catalyst is crucial in directing the approach of the reactants to favor the formation of one enantiomer over the other.

Another strategy involves the use of biocatalysis. Engineered enzymes, such as evolved variants of cytochrome P411, have been shown to catalyze the intramolecular C(sp³)–H amination of organic azides to form chiral pyrrolidines with excellent enantioselectivity (up to 99:1 enantiomeric ratio). nih.gov

The following table summarizes representative research findings on the stereoselective synthesis of substituted pyrrolidines, illustrating the high levels of control that can be achieved.

| Catalyst / Method | Reactants | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| Yb(OTf)₃ | Aldehyde, Amine, 1,1-Cyclopropanediester | >10:1 (cis) | - | nih.gov |

| Evolved P411 Enzyme | Organic Azide | - | up to 99:1 er | nih.gov |

| Cu(I) / Chiral Ligand | Azomethine Ylide, Alkene | >95:5 | >98% | nih.gov |

Role of Chiral Ligands and Catalysts in Stereochemical Induction for the (R)-Configuration

The selection of an appropriate chiral catalyst or ligand is fundamental to achieving the desired (R)-configuration in the asymmetric synthesis of pyrrolidines. These chiral molecules create a chiral environment around the reacting species, lowering the activation energy for the formation of one enantiomer while raising it for the other.

Chiral Metal Complexes: Transition metal catalysts, in combination with chiral ligands, are widely used for the enantioselective synthesis of pyrrolidines. For example, copper(I) and silver(I) complexes with chiral phosphine (B1218219) or phosphoramidite (B1245037) ligands have been successfully employed in asymmetric 1,3-dipolar cycloadditions. The steric and electronic properties of the ligand play a critical role in determining the facial selectivity of the reaction, thus controlling the absolute stereochemistry of the product.

Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis. Chiral amines, such as those derived from proline or cinchona alkaloids, can catalyze the formation of pyrrolidines through various mechanisms, including Michael additions and Mannich reactions. These catalysts operate by forming transient chiral intermediates, such as enamines or iminium ions, which then react with high stereoselectivity.

The table below provides examples of chiral catalysts and ligands used in the synthesis of substituted pyrrolidines and the corresponding stereochemical outcomes.

| Catalyst System | Reaction Type | Product Configuration | Enantiomeric Excess (ee) | Reference |

| Cu(I) / (S,Sp)-Phos-Ferrocene | 1,3-Dipolar Cycloaddition | (2R,3R,4S) | 98% | nih.gov |

| Ag(I) / (R)-DM-SEGPHOS | 1,3-Dipolar Cycloaddition | (2S,3S) | 97% | nih.gov |

| Proline-derived Organocatalyst | Michael Addition | (R) | up to 99% |

Methodologies for Chiral Resolution and Enantiomeric Enrichment of Pyrrolidine Intermediates

When a synthesis results in a racemic or diastereomeric mixture of pyrrolidine intermediates, chiral resolution techniques are employed to separate the desired enantiomer.

Classical Chiral Resolution: This method involves the reaction of the racemic mixture with a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by techniques such as crystallization or chromatography. For a racemic carboxylic acid intermediate in the synthesis of this compound, a chiral amine such as brucine, strychnine, or a synthetic chiral amine can be used as the resolving agent. The resulting diastereomeric salts can be separated by fractional crystallization, and the desired enantiomer can then be recovered by treatment with an acid or base to remove the resolving agent.

Kinetic Resolution: In kinetic resolution, the two enantiomers of a racemic mixture react at different rates with a chiral catalyst or reagent. This results in an enantioenriched sample of the less reactive enantiomer. Enzymatic resolutions are particularly effective, where enzymes such as lipases can selectively acylate one enantiomer of a racemic alcohol or amine, allowing for the separation of the acylated product from the unreacted enantiomer.

Enantiomeric Enrichment: Sometimes, a product is obtained with a good but not excellent enantiomeric excess. In such cases, enantiomeric enrichment can be achieved by recrystallization of the product itself or a derivative. If the compound forms a conglomerate (a physical mixture of enantiomerically pure crystals), it may be possible to induce crystallization of the desired enantiomer by seeding a supersaturated solution with a pure crystal of that enantiomer.

The following table outlines common chiral resolution methods applicable to pyrrolidine intermediates.

| Resolution Method | Principle | Applicable Intermediates | Reference |

| Diastereomeric Salt Formation | Formation of separable diastereomeric salts with a chiral resolving agent. | Racemic carboxylic acids or amines. | |

| Kinetic Resolution (Enzymatic) | Enantioselective reaction catalyzed by an enzyme, leaving one enantiomer unreacted. | Racemic alcohols or amines. | |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | Racemic mixtures of various functional groups. |

Analytical Techniques for Assessing Stereoisomeric Purity in this compound Synthesis

The final step in any stereoselective synthesis is the accurate determination of the stereoisomeric purity of the product. Several analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is one of the most common and reliable methods for determining the enantiomeric excess of a chiral compound. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. A variety of CSPs based on polysaccharides, proteins, or synthetic chiral polymers are commercially available.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR spectroscopy cannot distinguish between enantiomers directly, it can be used to determine diastereomeric ratios. Furthermore, by using chiral solvating agents or chiral derivatizing agents, it is possible to create a diastereomeric environment that allows for the differentiation and quantification of enantiomers by NMR. For example, the use of a chiral lanthanide shift reagent can induce different chemical shifts for the protons of two enantiomers. Two-dimensional NMR techniques, such as COSY and NOESY, can be used to determine the relative stereochemistry of substituents on the pyrrolidine ring.

X-ray Crystallography: For crystalline compounds, single-crystal X-ray crystallography provides an unambiguous determination of the absolute stereochemistry. This technique is often used to confirm the structure and configuration of a key intermediate or the final product, especially when developing a new synthetic route.

Polarimetry: This classical technique measures the rotation of plane-polarized light by a chiral compound. While it can confirm the optical activity of a sample, it is generally not used for the accurate determination of enantiomeric excess unless the specific rotation of the pure enantiomer is known with high accuracy.

The table below summarizes the primary analytical techniques for assessing stereoisomeric purity.

| Analytical Technique | Principle of Operation | Information Obtained |

| Chiral HPLC | Differential interaction with a chiral stationary phase. | Enantiomeric excess (ee). |

| NMR Spectroscopy | Analysis of nuclear spin transitions in a magnetic field. | Diastereomeric ratio (dr); ee with chiral auxiliaries. |

| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Absolute stereochemistry. |

| Polarimetry | Measurement of the rotation of plane-polarized light. | Optical activity; confirmation of chirality. |

Mechanistic Elucidation of Reactions Involving R 1 Cbz 3 Pyrrolidinecarboxamide and Its Precursors

Investigating Reaction Pathways in Asymmetric Pyrrolidine (B122466) Synthesis

The asymmetric synthesis of pyrrolidines, including precursors to (R)-1-Cbz-3-pyrrolidinecarboxamide, often originates from readily available chiral starting materials like glutamic acid. The reaction pathway typically involves the intramolecular cyclization of a suitably protected and activated glutamic acid derivative.

One common precursor is pyroglutamic acid, which is formed by the dehydration-cyclization of glutamic acid. emich.edu This process can be achieved by heating without a catalyst or by using various supported metal catalysts. emich.edu For instance, a ruthenium-on-alumina catalyst can convert glutamic acid to 2-pyrrolidone, a related lactam, through a pathway involving dehydration to pyroglutamic acid, followed by hydrogenation and decarbonylation. emich.edu

A key step in many synthetic routes is the intramolecular cyclization of an N-protected glutamic acid derivative. For example, the cyclization of N-chloroacetyl aroylalanines, which are structurally similar to protected glutamic acid derivatives, proceeds via a 5-exo-tet cyclization to furnish pyroglutamic acid derivatives. mdpi.com This type of reaction is highly dependent on the nature of the protecting group and the reaction conditions.

Another significant pathway is the organocatalytic asymmetric Michael addition. This approach has been successfully employed to synthesize pyrrolidine-3-carboxylic acid derivatives. acs.orgnih.govrsc.org In these reactions, a nitroalkane is added to a 4-alkyl-substituted 4-oxo-2-enoate in the presence of an organocatalyst, leading to the formation of a highly enantiomerically enriched 5-alkylsubstituted pyrrolidine-3-carboxylic acid in a two-step process. acs.orgnih.govrsc.org The proposed mechanism involves the formation of an enamine between the aldehyde and the catalyst, which then attacks the nitroalkene. Subsequent cyclization and reduction lead to the desired pyrrolidine. nih.gov

Furthermore, tandem reactions such as the aza-Cope rearrangement–Mannich cyclization provide a powerful tool for the diastereoselective synthesis of acyl pyrrolidines from conformationally mobile substrates. emich.edu This pathway involves the in-situ generation of an aldimine, which then reacts with a cyclopropanediester in the presence of a Lewis acid catalyst to form the pyrrolidine ring with high diastereoselectivity. organic-chemistry.org

A summary of key reaction pathways is presented in the table below.

| Reaction Pathway | Precursor(s) | Key Intermediates | Product Type | Reference(s) |

| Intramolecular Cyclization | N-protected glutamic acid derivatives | Pyroglutamic acid | Pyroglutamic acid derivatives | emich.edumdpi.com |

| Organocatalytic Michael Addition | 4-oxo-2-enoates, nitroalkanes | Enamine, nitroalkane adduct | 5-alkyl-pyrrolidine-3-carboxylic acids | acs.orgnih.govrsc.orgnih.gov |

| Aza-Cope–Mannich Cyclization | Aldehydes, amines, cyclopropanediesters | Aldimine, zwitterionic intermediate | Acyl pyrrolidines | emich.eduorganic-chemistry.org |

| Reductive Amination/Cyclization | Aminoaldehydes | Iminium ion | Substituted pyrrolidines | nih.govmdpi.com |

Understanding Transition State Geometries in Stereoselective Transformations

The stereochemical outcome of asymmetric pyrrolidine syntheses is determined by the transition state (TS) geometries of the key stereodetermining steps. Computational studies have been instrumental in elucidating these geometries and explaining the observed enantioselectivities.

In organocatalyzed Michael additions for the synthesis of pyrrolidine-3-carboxylic acid derivatives, the transition state involves the interaction of the enamine, the nitroalkene, and the catalyst. A plausible transition state model suggests a specific orientation of the reactants that minimizes steric hindrance and allows for effective hydrogen bonding between the catalyst and the nitro group, leading to the observed stereoselectivity. rsc.org The correction to the originally proposed transition state highlights the subtlety of these interactions and the importance of accurate structural analysis. rsc.org

For the asymmetric 'clip-cycle' synthesis of pyrrolidines, which involves an intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid (CPA), DFT studies have been employed to investigate the transition states. whiterose.ac.uk The working mechanistic hypothesis involves the direct cyclization of the carbamate (B1207046) nitrogen onto an α,β-unsaturated thioester. whiterose.ac.uk The calculations explored four possible transition state combinations arising from the S or R configuration at the newly forming stereocenter and the E or Z geometry of the resulting aminoenol. whiterose.ac.uk The lowest energy pathway identified through these calculations correctly predicted the major enantiomer formed in the reaction. whiterose.ac.uk

In the diastereoselective synthesis of pyrrolidines via a Yb(OTf)₃-catalyzed three-component reaction, the high diastereoselectivity favoring the cis relationship between substituents at the 2- and 5-positions is rationalized by a chair-like transition state. organic-chemistry.org The Lewis acid coordinates to the imine nitrogen and the ester carbonyl, organizing the reactive partners in a way that minimizes steric interactions and leads to the preferential formation of the cis isomer.

The table below summarizes key features of transition state models for different reaction types.

| Reaction Type | Key Transition State Features | Stereochemical Outcome | Reference(s) |

| Organocatalytic Michael Addition | Specific orientation of enamine and nitroalkene, hydrogen bonding with catalyst. | High enantioselectivity. | rsc.org |

| CPA-catalyzed aza-Michael Cyclization | Four possible TS geometries (S/R and E/Z); lowest energy TS determines product stereochemistry. | High enantioselectivity. | whiterose.ac.uk |

| Yb(OTf)₃-catalyzed Three-Component Reaction | Chair-like transition state with Lewis acid coordination. | High diastereoselectivity (cis). | organic-chemistry.org |

| Aziridine Ring Expansion | SN2-like nucleophilic attack on an aziridinium (B1262131) ion intermediate. | Excellent diastereoselectivity. | rsc.org |

Computational Chemistry and Density Functional Theory (DFT) Studies on Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for gaining deep mechanistic insights into complex organic reactions. For the synthesis of pyrrolidines, DFT studies have been used to calculate energy barriers, identify intermediates, and rationalize stereochemical outcomes.

A DFT study on the PBu₃-catalyzed intramolecular cyclization of N-allylic substituted α-amino nitriles revealed two competing mechanistic pathways: a 5-endo-trig and a 5-exo-trig cyclization. organic-chemistry.org The calculations showed that the Gibbs free energy barriers for the 5-endo-trig pathway were significantly lower, consistent with experimental observations. organic-chemistry.org Furthermore, the study identified a C-H···π interaction as being responsible for the favorability of the experimentally observed RS-configured product. organic-chemistry.org

In the context of forming pyroglutamic acid from N-terminal glutamine residues, DFT calculations have been used to investigate the phosphate-catalyzed mechanism. acs.orgnih.gov The study revealed that the reaction proceeds through cyclization and deammoniation steps, with the inorganic phosphate (B84403) species acting as a catalyst by mediating proton transfer. acs.orgnih.gov The calculated activation energy was found to be lower than that of typical nonenzymatic reactions of amino acid residues, highlighting the catalytic role of phosphate. acs.orgnih.gov

Computational analysis of the stereoselective synthesis of substituted pyrrolidines via an aza-Cope-Mannich tandem reaction has shown that the presence of an electron-withdrawing group on the nitrogen atom increases the activation energy of the first step. emich.edu If this is the rate-determining step, it can lead to poor product stereoselectivity as the stereochemistry is not established in this initial phase. emich.edu

The table below presents a selection of computational findings related to pyrrolidine synthesis.

| Reaction Studied | Computational Method | Key Findings | Reference(s) |

| PBu₃-catalyzed intramolecular cyclization of α-amino nitriles | DFT | 5-endo-trig pathway is favored; C-H···π interaction controls stereoselectivity. | organic-chemistry.org |

| Phosphate-catalyzed pyroglutamylation of N-terminal Gln | DFT | Phosphate acts as a proton transfer mediator, lowering the activation energy. | acs.orgnih.gov |

| Aza-Cope-Mannich tandem reaction | DFT | Electron-withdrawing group on nitrogen increases the activation energy of the initial step. | emich.edu |

| Organocatalytic conjugate addition to β-nitroacrolein dimethyl acetal | DFT | Detailed study of reaction intermediates and transition states to explain high stereoselectivities. | nih.gov |

Analysis of Solvent Effects and Reaction Condition Optimization for Stereochemical Outcomes

The optimization of reaction conditions, including solvent, temperature, and catalyst loading, is crucial for achieving high yields and stereoselectivities in the synthesis of this compound and its precursors.

In the asymmetric 'clip-cycle' synthesis of pyrrolidines, solvent choice was found to significantly impact the reaction outcome. whiterose.ac.uk While the reaction proceeded in various solvents, including dichloromethane (B109758) (DCM), dichloroethane (DCE), and toluene, DCM generally provided the best results in terms of yield and enantioselectivity. whiterose.ac.uk Temperature also played a role; increasing the temperature did not improve enantioselectivity but led to a decrease in conversion. whiterose.ac.uk

For the regioselective opening of N-protected aspartic and glutamic acid anhydrides, the choice of solvent was found to control the regioselectivity of the reaction. researchgate.net In a non-polar solvent like benzene, the formation of the α-anilide was favored, whereas in a polar aprotic solvent like DMSO, the γ-anilide was the major product. researchgate.net This dramatic solvent effect is attributed to the differential solvation of the anhydride (B1165640) and the nucleophile, which influences the accessibility of the two carbonyl groups.

In a study on the Cu-catalyzed asymmetric ring-opening of cyclic diaryliodoniums with selenocyanate, an unexpected solvent isotope effect was observed. nih.gov Replacing H₂O with D₂O as a co-solvent led to a notable enhancement in enantioselectivity. nih.gov This effect is attributed to the different hydrogen-bonding capabilities of H₂O and D₂O, which influence the chiral environment around the catalyst.

The following table summarizes the effects of various reaction conditions on the stereochemical outcome of pyrrolidine synthesis.

| Reaction Parameter | Effect on Stereochemical Outcome | Example Reaction | Reference(s) | | --- | --- | --- | | Solvent Polarity | Can control regioselectivity in anhydride opening. | Aniline reaction with N-protected glutamic anhydride. | researchgate.net | | Solvent Choice | Influences yield and enantioselectivity. | CPA-catalyzed aza-Michael cyclization. | whiterose.ac.uk | | Temperature | Can affect conversion without improving enantioselectivity. | CPA-catalyzed aza-Michael cyclization. | whiterose.ac.uk | | Solvent Isotope Effect | Can enhance enantioselectivity. | Cu-catalyzed asymmetric ring-opening. | nih.gov | | Catalyst Structure | Small changes in catalyst structure can significantly impact enantioselectivity. | Organocatalytic Michael addition. | nih.gov |

Application of R 1 Cbz 3 Pyrrolidinecarboxamide As a Chiral Building Block in Advanced Organic Synthesis

Integration into Complex Molecular Scaffolds and Peptidomimetics

The pyrrolidine (B122466) ring is a favored scaffold in medicinal chemistry due to its three-dimensional nature, which allows for a thorough exploration of pharmacophore space. nih.govunipa.it (R)-1-Cbz-3-pyrrolidinecarboxamide is particularly useful for introducing stereochemical complexity. The defined stereocenter at the C3 position influences the spatial arrangement of substituents, which is critical for the molecule's interaction with biological targets like proteins and enzymes. unipa.it

In the realm of peptidomimetics, this building block is used to create peptide-like scaffolds. The Cbz-protected amine allows for controlled peptide coupling reactions, while the carboxamide group can mimic a peptide bond or serve as a point for further functionalization. This approach is instrumental in developing protease inhibitors, where the pyrrolidine scaffold can replace dipeptide units to enhance stability against enzymatic degradation. For instance, derivatives of this compound have been incorporated into the synthesis of inhibitors for enzymes like HIV protease.

The synthesis of complex, polycyclic scaffolds often leverages the inherent chirality of this building block. Through multi-step synthetic sequences, the pyrrolidine ring can be annulated or functionalized to construct intricate molecular frameworks. These frameworks form the core of various biologically active compounds, including alkaloids and other natural product analogues. researchgate.net

Design and Synthesis of Pyrrolidine-Derived Bioactive Molecules and Enzyme Inhibitors

The pyrrolidine scaffold is a privileged structure in drug discovery, and this compound is a key starting material for a variety of bioactive molecules. Its derivatives have been extensively explored as enzyme inhibitors for a range of therapeutic targets. nih.gov

A notable application is in the development of Dipeptidyl Peptidase IV (DPP-IV) inhibitors, which are used in the management of type 2 diabetes. The pyrrolidine scaffold can effectively mimic the substrate of DPP-IV, and modifications at the carboxamide and the nitrogen atom allow for fine-tuning of the inhibitory activity and pharmacokinetic properties.

Furthermore, pyrrolidine-based structures derived from this building block have been investigated as inhibitors for other enzymes, including:

Cathepsins: Cysteine proteases involved in various physiological and pathological processes.

Acetyl-CoA Carboxylase (ACC): An enzyme that plays a role in fatty acid metabolism, making it a target for oncology and metabolic diseases. nih.gov

Enoyl-Acyl Carrier Protein Reductase (InhA): An essential enzyme in Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.gov

The synthesis of these inhibitors often involves the initial modification of the carboxamide group, followed by deprotection of the Cbz group and subsequent functionalization of the pyrrolidine nitrogen. This sequential approach allows for the systematic exploration of the structure-activity relationship.

Table 1: Examples of Bioactive Molecules Derived from Pyrrolidine Scaffolds

| Target Enzyme/Receptor | Resulting Compound Class | Therapeutic Area |

|---|---|---|

| Dipeptidyl Peptidase IV (DPP-IV) | DPP-IV Inhibitors | Type 2 Diabetes |

| Cathepsins | Cysteine Protease Inhibitors | Various |

| Acetyl-CoA Carboxylase (ACC) | ACC Inhibitors | Oncology, Metabolic Diseases |

| Enoyl-Acyl Carrier Protein Reductase (InhA) | InhA Inhibitors | Tuberculosis |

Role in Fragment-Based Drug Discovery and Scaffold Hopping Strategies

In fragment-based drug discovery (FBDD), small molecular fragments with weak binding affinities to a biological target are identified and then optimized into more potent lead compounds. The pyrrolidine carboxamide moiety can serve as a valuable fragment due to its favorable physicochemical properties and its ability to form key interactions, such as hydrogen bonds, with protein targets. acs.org

Scaffold hopping is a computational or experimental strategy used to identify new molecular backbones (scaffolds) that maintain the biological activity of a known active compound but possess a different core structure. dtic.mil This approach is employed to discover novel chemotypes with improved properties, such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) profiles, or novel intellectual property. dtic.mil

The pyrrolidine scaffold of this compound can be used as a starting point for scaffold hopping. For example, the five-membered ring can be replaced by other cyclic or acyclic structures to explore new chemical space while retaining the essential binding interactions. nih.govdocumentsdelivered.com This has been successfully applied in the development of inhibitors for various targets, including proteasomes and serotonin (B10506) receptors. acs.orgnih.gov In one instance, a scaffold-hopping exercise led to a preclinical candidate for treating visceral leishmaniasis, where the pyrrolidine carboxamide was situated in a critical hydrophobic cavity of the target enzyme. acs.org

Table 2: Scaffold Hopping Approaches Involving Pyrrolidine Cores

| Original Scaffold Class | New Scaffold Class | Target | Reference |

|---|---|---|---|

| 1H-pyrrolo[3,2-c]quinoline | 2-phenyl-1H-pyrrole-3-carboxamide | 5-HT6 Receptor | nih.gov |

| Thiazolo[4,5-d]pyrimidine | Novel Chemotypes | CXCR2 Antagonists | documentsdelivered.com |

Methodologies for Structure-Activity Relationship (SAR) Studies on Pyrrolidine-Based Compounds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how chemical structure correlates with biological activity. nih.gov For pyrrolidine-based compounds derived from this compound, several methodologies are employed to systematically probe these relationships.

A common approach is the systematic modification of different parts of the molecule. This includes:

Functionalization of the carboxamide: Converting the amide to other functional groups like esters, ketones, or substituted amides to explore different hydrogen bonding patterns and steric interactions.

Modification of the pyrrolidine nitrogen: After deprotection of the Cbz group, a wide variety of substituents can be introduced to probe interactions with the target protein and to modulate the physicochemical properties of the compound.

Alterations to the pyrrolidine ring: Introducing substituents at other positions on the ring or changing the ring size can provide insights into the optimal geometry for binding. nih.gov

These synthetic modifications are guided by computational methods such as molecular docking, which predicts the binding mode of a ligand within the active site of a protein. nih.govnih.gov This allows for the rational design of new analogues with potentially improved activity. The combination of combinatorial chemistry and positional scanning has also been used to identify optimal functionalities at various positions of a pyrrolidine scaffold. nih.govnih.gov For example, SAR studies on pyrrolidine pentamine derivatives as inhibitors of an aminoglycoside acetyltransferase showed that while truncations led to a loss of activity, modifications to stereochemistry and functionalities had varied effects, highlighting the potential for optimization. nih.gov

The data generated from these studies, including inhibitory concentrations (e.g., IC₅₀ values), are used to build SAR models that guide further drug design efforts. nih.gov

Future Research Directions and Translational Perspectives for R 1 Cbz 3 Pyrrolidinecarboxamide

Exploration of Novel Reactivity and Chemical Transformations for Pyrrolidine (B122466) Carboxamides

The inherent functionalities of (R)-1-Cbz-3-pyrrolidinecarboxamide—the N-Cbz protecting group, the carboxamide moiety, and the pyrrolidine ring itself—offer multiple avenues for novel chemical exploration. Future research will likely focus on leveraging these sites for diversification and the synthesis of complex, high-value molecules.

A primary area of interest is the 1,3-dipolar cycloaddition reaction, a powerful method for constructing five-membered heterocycles. nih.govresearchgate.net Azomethine ylides generated from the pyrrolidine ring can react with various dipolarophiles to create intricate polycyclic and spirocyclic architectures, which are of significant interest in drug discovery. rsc.org Research into novel catalytic systems, including magnetic nanocatalysts, can enhance the stereoselectivity and efficiency of these transformations, yielding complex structures from simple precursors. rsc.org

Further exploration into C-H activation and functionalization of the pyrrolidine ring represents another promising frontier. Directing group strategies could enable the selective introduction of substituents at otherwise unreactive positions, providing access to novel analogues that would be challenging to synthesize through traditional methods. Additionally, transformations of the carboxamide and Cbz groups can lead to a wide array of derivatives. For instance, reduction of the amide can yield corresponding amines, while modification of the Cbz group can introduce alternative functionalities or serve as a prelude to further synthetic steps.

| Transformation Type | Potential Reagents/Conditions | Resulting Structure/Functionality | Potential Application |

| 1,3-Dipolar Cycloaddition | Azomethine ylide generation, various alkenes/alkynes | Spirocyclic and fused polycyclic pyrrolidines | Novel scaffolds for medicinal chemistry |

| C-H Functionalization | Transition metal catalysts (e.g., Pd, Rh, Ir) | Substituted pyrrolidine rings | Fine-tuning of steric and electronic properties |

| Amide Reduction | Reducing agents (e.g., LiAlH₄) | 3-(Aminomethyl)pyrrolidine derivatives | Access to new classes of ligands and building blocks |

| Cbz Group Modification | Catalytic hydrogenation, alternative protecting groups | Deprotected pyrrolidines, introduction of new N-substituents | Intermediate for further derivatization |

Development of Sustainable and Green Synthesis Routes for Chiral Pyrrolidine Derivatives

The growing emphasis on environmental responsibility in chemical manufacturing necessitates the development of green and sustainable synthetic methods. For chiral pyrrolidines like this compound, this involves moving away from stoichiometric reagents and hazardous solvents towards more efficient and eco-friendly catalytic processes.

Biocatalysis offers a powerful and sustainable alternative for producing chiral amines and their precursors. researchgate.net Enzymes, such as imine reductases (IREDs) and engineered cytochrome P450s, can catalyze reactions with exceptional stereoselectivity under mild, aqueous conditions. nih.gov Recent advances have demonstrated the use of engineered enzymes for intramolecular C(sp³)–H amination to construct chiral pyrrolidines, providing a direct and efficient route. nih.gov The use of biocatalysts can significantly reduce production costs and environmental impact on an industrial scale. researchgate.net

Organocatalysis is another key green chemistry tool. Asymmetric Michael addition reactions, for example, can be used to construct the pyrrolidine ring with high enantiomeric excess, avoiding the need for metal catalysts. researchgate.netrsc.org Furthermore, the development of protocols using green solvents, such as water or ethanol, and reusable catalysts, like functionalized magnetic nanoparticles, are critical steps toward sustainable manufacturing. rsc.org

| Green Synthesis Approach | Key Features | Advantages over Traditional Methods | Example |

| Biocatalysis | Use of enzymes (e.g., IREDs, P450s) | High stereoselectivity, mild reaction conditions, aqueous media, reduced waste | Enantioselective reduction of imines to form chiral pyrrolidines. researchgate.net |

| Organocatalysis | Metal-free catalysts | Avoidance of toxic heavy metals, readily available catalysts | Asymmetric Michael addition for the synthesis of substituted pyrrolidines. researchgate.netrsc.org |

| Heterogeneous Catalysis | Reusable solid-supported catalysts | Easy catalyst recovery and reuse, simplified product purification | L-proline functionalized magnetic nanorods for stereoselective synthesis. rsc.org |

| Green Solvents | Use of water, ethanol, or solvent-free conditions | Reduced toxicity and environmental impact, improved safety | Reductive condensation of anilines in an acidic water medium. organic-chemistry.org |

Advanced Characterization Techniques for Structural and Stereochemical Purity Assessment

The biological activity of chiral molecules is critically dependent on their stereochemical integrity. Therefore, robust and precise analytical techniques are essential for the characterization and quality control of this compound and its derivatives.

While standard techniques like 1H and 13C NMR are fundamental, advanced multi-dimensional NMR methods are indispensable for unambiguous structural and stereochemical assignments, especially for complex derivatives. ipb.pt Techniques such as COSY, HSQC, and HMBC are used to establish connectivity and relative stereochemistry. rsc.org For determining enantiomeric purity, high-performance liquid chromatography (HPLC) using chiral stationary phases is the industry standard, capable of separating enantiomers and providing accurate measurements of enantiomeric excess (ee). nih.gov

For absolute configuration determination, X-ray crystallography remains the gold standard, providing definitive proof of the three-dimensional arrangement of atoms in a crystalline sample. osi.lv The continued development of these analytical tools is crucial for ensuring the quality and consistency of chiral compounds used in research and pharmaceutical development.

| Technique | Purpose | Information Provided | Relevance |

| 2D NMR (COSY, HSQC, HMBC) | Structural Elucidation | Atom connectivity, relative stereochemistry, and regiochemistry. rsc.org | Essential for confirming the structure of novel pyrrolidine derivatives. |

| Chiral HPLC | Enantiomeric Purity Assessment | Separation and quantification of enantiomers to determine enantiomeric excess (ee). nih.gov | Critical for quality control in the synthesis of enantiopure compounds. |

| X-ray Crystallography | Absolute Stereochemistry Determination | Definitive 3D molecular structure and absolute configuration of crystalline materials. osi.lv | Unambiguously confirms the chirality of the target molecule and its precursors. |

| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula Confirmation | Precise mass measurement to confirm elemental composition. osi.lv | Verifies the identity and purity of synthesized compounds. |

Industrial Scale-Up and Process Optimization Considerations for this compound Manufacturing

Translating a laboratory synthesis to a large-scale industrial process presents a unique set of challenges. For the manufacturing of this compound, process optimization is critical to ensure economic viability, safety, robustness, and product quality.

Process parameters such as temperature, pressure, reaction time, and catalyst loading must be rigorously optimized to maximize yield and minimize impurities. nih.gov On a large scale, purification methods like column chromatography are often disfavored due to high solvent consumption and cost. Instead, developing protocols that yield a product pure enough to be isolated by crystallization is highly desirable. nih.gov The implementation of Process Analytical Technology (PAT), such as in-line monitoring with techniques like NIR spectroscopy, can provide real-time data on reaction progress and product quality, enabling better process control and ensuring batch-to-batch consistency. nih.gov

| Parameter | Consideration for Scale-Up | Objective |

| Route Selection | Convergent vs. Linear Synthesis | Maximize overall yield, simplify logistics, and reduce COG. researchgate.net |

| Cost of Goods (COG) | Starting material and reagent costs | Minimize production expenses to ensure economic feasibility. researchgate.net |

| Reaction Conditions | Temperature, concentration, catalyst loading | Optimize for maximum throughput, yield, and safety while minimizing side reactions. |

| Purification Method | Crystallization vs. Chromatography | Avoid costly and solvent-intensive chromatography; develop robust crystallization protocols. nih.gov |

| Process Safety | Thermal stability of reagents and intermediates, exotherm control | Ensure safe operation at a large scale and prevent runaway reactions. nih.gov |

| Solvent Usage | Minimization and recycling of solvents | Reduce environmental impact and operational costs. researchgate.net |

Q & A

Basic Research Question

- Storage Conditions : Store at –20°C under argon to prevent hydrolysis of the carboxamide group .

- Handling : Use gloveboxes or Schlenk lines for moisture-sensitive reactions involving the Cbz group .

- Degradation Analysis : Accelerated stability studies (40°C/75% RH) with LC-MS can identify optimal shelf-life .

How can computational modeling guide the design of this compound analogs for target-specific applications?

Advanced Research Question

- Docking Studies : Use AutoDock Vina with PDB structures (e.g., 3L0F for kinases) to predict binding affinities .

- QSAR Models : Correlate substituent electronegativity at the 3-position with IC₅₀ values in enzyme inhibition assays .

- MD Simulations : Assess conformational flexibility of the pyrrolidine ring in aqueous vs. lipid bilayer environments .

What strategies mitigate side reactions during Cbz-group deprotection in this compound?

Q. Methodological Focus

- Catalytic Hydrogenation : Use Pearlman’s catalyst (Pd(OH)₂/C) with H₂ at 30 psi to minimize carboxamide reduction .

- Alternative Deprotection : TFA/Scavenger systems (e.g., triisopropylsilane) for acid-labile intermediates .

- Byproduct Monitoring : GC-MS to detect benzyl alcohol or toluene derivatives, indicating incomplete deprotection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.